molecular formula C9H12ClNO B6289543 (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride CAS No. 1228560-94-8

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride

Cat. No.: B6289543
CAS No.: 1228560-94-8
M. Wt: 185.65 g/mol
InChI Key: LBXNDTMYJFQSDU-FVGYRXGTSA-N
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Description

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a hydrochloride salt. Its chiral nature makes it an interesting subject for research in stereochemistry and its applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride typically involves several steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include catalytic hydrogenation processes and the use of continuous flow reactors to ensure consistent quality and yield. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an aqueous or alcoholic solution, followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to remove the hydroxyl group, forming a fully saturated amine.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce fully saturated amines.

Scientific Research Applications

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activities.

    1-Amino-2,3-dihydro-1H-inden-5-ol: The free base form without the hydrochloride salt.

    1-Amino-2,3-dihydro-1H-inden-5-one: A related compound with a ketone group instead of a hydroxyl group.

Uniqueness

(S)-1-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups

Properties

IUPAC Name

(1S)-1-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-4-1-6-5-7(11)2-3-8(6)9;/h2-3,5,9,11H,1,4,10H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXNDTMYJFQSDU-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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